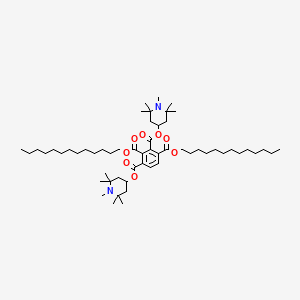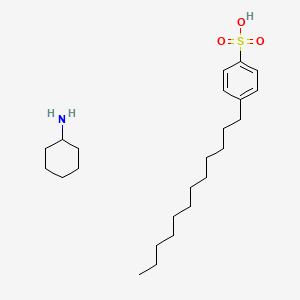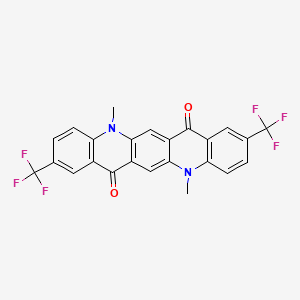
5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione is a complex organic compound known for its unique chemical structure and properties
準備方法
The synthesis of 5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by specific reaction conditions to introduce the trifluoromethyl groups and the dihydroquinoacridine core. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
作用機序
The mechanism of action of 5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its ability to participate in hydrogen bonding and other non-covalent interactions, which can stabilize transition states and facilitate various chemical reactions. The dihydroquinoacridine core plays a crucial role in its reactivity and interaction with biological molecules .
類似化合物との比較
Compared to other similar compounds, 5,12-Dimethyl-2,9-bis-trifluoromethyl-5,12-dihydroquino2,3-bacridine-7,14-dione stands out due to its unique combination of trifluoromethyl groups and the dihydroquinoacridine core. Similar compounds include:
3,5-Bis(trifluoromethyl)benzoic acid: Known for its use in synthesizing various derivatives.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used extensively in organocatalysis
These compounds share some structural similarities but differ in their specific applications and reactivity profiles.
特性
分子式 |
C24H14F6N2O2 |
|---|---|
分子量 |
476.4 g/mol |
IUPAC名 |
5,12-dimethyl-2,9-bis(trifluoromethyl)quinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C24H14F6N2O2/c1-31-17-5-3-11(23(25,26)27)7-13(17)21(33)15-10-20-16(9-19(15)31)22(34)14-8-12(24(28,29)30)4-6-18(14)32(20)2/h3-10H,1-2H3 |
InChIキー |
DTCVMAUWQZZRJC-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C31)C(=O)C5=C(N4C)C=CC(=C5)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)

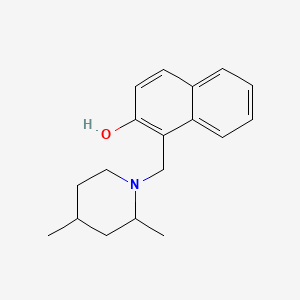

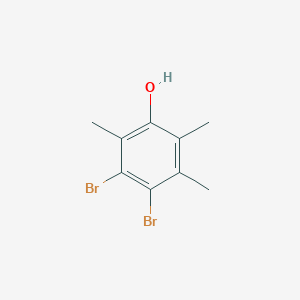

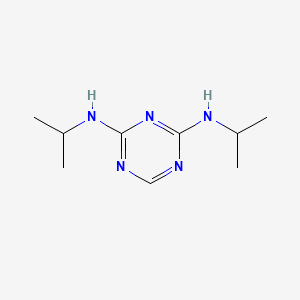

![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
